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Executive Summary

ELABELA (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide
hormone that, along with apelin, serves as a ligand for the G protein-coupled receptor, APJ.[1]
[2] Predominantly expressed in the kidney in adults, ELA has emerged as a critical regulator of
renal physiology and pathophysiology.[3][4] This technical guide provides an in-depth overview
of the physiological role of ELA in renal function, with a focus on its molecular mechanisms,
guantitative effects, and its therapeutic potential in various kidney diseases. The content herein
Is intended to be a comprehensive resource for researchers, scientists, and drug development
professionals in the field of nephrology and cardiovascular medicine.

Introduction to ELABELA (ELA) and the Apelinergic
System in the Kidney

The apelinergic system, comprising the ligands apelin and ELA and their common receptor
APJ, plays a crucial role in cardiovascular and renal homeostasis.[5] While apelin is widely
distributed, ELA expression in adults is most prominent in the kidneys. ELA is a 54-amino acid
preproprotein that is processed into shorter, biologically active peptides, such as ELA-32, ELA-
21, and ELA-11. These isoforms bind to the APJ receptor, a seven-transmembrane protein with
homology to the angiotensin Il type 1 receptor (AT1R), though it does not bind angiotensin Il.
This system is increasingly recognized as a counter-regulatory axis to the renin-angiotensin-
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aldosterone system (RAAS), a key pathway in the pathophysiology of hypertension and kidney
disease.

Physiological Roles of ELA in Renal Function

ELA exerts a multitude of effects on the kidney, contributing to the maintenance of renal
hemodynamics, fluid and electrolyte balance, and the structural integrity of renal tissue.

Regulation of Renal Hemodynamics and Blood Pressure

ELA plays a significant role in the regulation of blood pressure and renal blood flow. Systemic
administration of ELA has been shown to have vasodilatory and antihypertensive effects. This
is, in part, mediated by its ability to counteract the vasoconstrictive effects of the RAAS. In
hypertensive animal models, ELA administration has been demonstrated to lower blood
pressure and improve cardiovascular and renal function.

Maintenance of Fluid and Electrolyte Homeostasis

The apelinergic system is involved in the regulation of fluid balance. ELA, through its
interaction with the APJ receptor, can influence water reabsorption in the collecting ducts,
thereby contributing to diuresis. This action is partly due to the antagonism of vasopressin
signaling.

Protective Effects in Kidney Disease

A growing body of evidence highlights the renoprotective effects of ELA in various pathological
conditions.

o Diabetic Kidney Disease (DKD): ELA levels are decreased in the plasma and kidneys of
patients and animal models with DKD. Administration of ELA has been shown to mitigate
renal damage, reduce fibrosis, and decrease podocyte apoptosis in models of diabetic
nephropathy.

» Hypertensive Kidney Damage: ELA antagonizes the effects of the RAAS, leading to reduced
blood pressure and attenuation of glomerular and tubular injury, as well as interstitial fibrosis
in hypertensive models.
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o Acute Kidney Injury (AKI): ELA has demonstrated protective effects in ischemia-reperfusion
injury models by reducing DNA damage, apoptosis, and subsequent renal fibrosis.

e Chronic Kidney Disease (CKD): Serum ELA levels are negatively correlated with the
progression of CKD, suggesting a protective role. Lower ELA levels are associated with a
decline in estimated glomerular filtration rate (eGFR).

Quantitative Data on the Effects of ELA on Renal
and Cardiovascular Parameters

The following tables summarize the quantitative data from preclinical and clinical studies on the
effects of ELA.

Table 1: Effect of ELA on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Parameter Treatment Group Value Reference
Systolic Blood SHR + High Salt + 920

Pressure (mmHg) Saline

Systolic Blood SHR + High Salt + 180

Pressure (mmHgQ) Elabela

Diastolic Blood SHR + High Salt + 160

Pressure (mmHg) Saline

Diastolic Blood SHR + High Salt + 120

Pressure (mmHg) Elabela

Table 2: Correlation of Serum ELA Levels with Renal Function and Blood Pressure in CKD
Patients
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Correlation
Parameter with Serum r-value p-value Reference
ELA
Estimated
Glomerular .
o Positive 0.728 <0.001
Filtration Rate
(eGFR)
Serum _
o Negative -0.529 <0.001
Creatinine
Blood Urea )
] Negative -0.575 <0.001
Nitrogen
Systolic Blood )
Negative -0.455 <0.001
Pressure
Diastolic Blood ]
Negative -0.450 <0.001

Pressure

Signaling Pathways of ELA in Renal Cells

ELA exerts its cellular effects by activating the APJ receptor, which subsequently triggers
multiple downstream signaling pathways.

PI3BK/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (nNTOR) pathway is
a key signaling cascade involved in cell survival, growth, and proliferation. In the context of
renal function, ELA has been shown to activate this pathway in podocytes, thereby protecting
against apoptosis in diabetic nephropathy.

Cell Survival
m_> = Receptor = = m_> (Anti_apoptOSiS)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b2641321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2641321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

ELA-PI3K/Akt/mTOR Signaling Pathway.

ERK and Smad Pathways in Renal Fibrosis

The Extracellular signal-regulated kinase (ERK) and Smad signaling pathways are critically
involved in the pathogenesis of renal fibrosis. Transforming growth factor-beta 1 (TGF-1) is a
potent inducer of fibrosis and acts through the Smad pathway. ELA has been shown to
attenuate renal fibrosis by inhibiting both the ERK and Smad signaling pathways.
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ELA's Inhibition of Pro-fibrotic Pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the renal
effects of ELA.
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APJ Receptor Binding Assay (Competitive Radioligand
Binding)

Objective: To determine the binding affinity of ELA isoforms to the APJ receptor.
Methodology:

 Membrane Preparation: Membranes are prepared from cells overexpressing the human APJ
receptor.

» Radioligand: A radiolabeled ligand, such as [125I]-Apelin-13, is used.

» Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-
containing membranes in the presence of increasing concentrations of unlabeled ELA
peptides (e.g., ELA-14, ELA-21, ELA-32).

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Detection: The radioactivity retained on the filters is quantified using a gamma counter.

» Data Analysis: The concentration of ELA that inhibits 50% of the specific binding of the
radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

In Vivo Assessment of ELA in a Mouse Model of Diabetic
Nephropathy

Objective: To evaluate the therapeutic efficacy of ELA in an animal model of diabetic kidney
disease.

Methodology:

o Animal Model: Diabetes is induced in mice (e.g., C57BL/6J strain) by intraperitoneal injection
of streptozotocin.

o Treatment: Diabetic mice are treated with daily subcutaneous injections of ELA-14 or vehicle
for a specified duration (e.g., 12 weeks).
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Renal Function Assessment:
o Albuminuria: 24-hour urine is collected at regular intervals to measure albumin excretion.

o Glomerular Filtration Rate (GFR): GFR can be estimated by measuring the clearance of
inulin or creatinine.

Histological Analysis: Kidneys are harvested, fixed, and sectioned for histological staining
(e.q., Periodic acid-Schiff and Masson's trichrome) to assess glomerular and tubulointerstitial
injury and fibrosis.

Molecular Analysis: Kidney tissue is used for Western blotting or gPCR to analyze the
expression of profibrotic markers (e.g., fibronectin, collagen 1V) and signaling proteins.

In Vitro Autophagy Assay in Renal Tubular Cells

Objective: To determine the effect of ELA on autophagy in renal tubular epithelial cells.
Methodology:

Cell Culture: Human kidney proximal tubular epithelial cells (e.g., HK-2 cells) are cultured
under high-glucose conditions to mimic a diabetic environment.

Treatment: Cells are treated with ELA-14 for a specified time.

Western Blot Analysis: Cell lysates are analyzed by Western blotting for the expression of
autophagy markers, such as the conversion of LC3-1 to LC3-II and the levels of Beclin-1. An
increase in the LC3-1l/LC3-I ratio is indicative of increased autophagosome formation.

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against
LC3. The formation of LC3 puncta, representing autophagosomes, is visualized by
fluorescence microscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the
therapeutic potential of ELA in a preclinical model of chronic kidney disease.
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Preclinical Workflow for ELA in CKD.

Conclusion and Future Directions

ELA-14 has emerged as a promising endogenous peptide with significant physiological roles in
the kidney. Its ability to counteract the detrimental effects of the RAAS, improve renal
hemodynamics, and protect against cellular injury and fibrosis underscores its therapeutic
potential for a range of kidney diseases. The activation of pro-survival signaling pathways like
PI13K/Akt and the inhibition of pro-fibrotic pathways such as Smad and ERK provide a
mechanistic basis for its renoprotective effects.

Future research should focus on further elucidating the precise molecular mechanisms of ELA
action in different renal cell types and disease contexts. The development of stable ELA
analogues or small molecule agonists for the APJ receptor could pave the way for novel
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therapeutic strategies to combat chronic kidney disease and its complications. Clinical trials are
warranted to translate the promising preclinical findings into effective treatments for patients
with kidney disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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